1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
CAS No.: 102244-43-9
Cat. No.: VC18857256
Molecular Formula: C15H22BrNO
Molecular Weight: 312.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102244-43-9 |
|---|---|
| Molecular Formula | C15H22BrNO |
| Molecular Weight | 312.24 g/mol |
| IUPAC Name | 1-[[3-(3-bromopropoxy)phenyl]methyl]piperidine |
| Standard InChI | InChI=1S/C15H22BrNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 |
| Standard InChI Key | CATOMCFNZFQHML-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine consists of a six-membered piperidine ring (C₅H₁₁N) substituted at the nitrogen atom with a benzyl group. The benzyl moiety is further functionalized at the para position with a 3-bromopropoxy chain (–O–(CH₂)₃–Br), introducing both steric bulk and electrophilic reactivity. Key structural attributes include:
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Piperidine Core: A saturated heterocycle with a chair conformation, enabling favorable van der Waals interactions with hydrophobic protein pockets.
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Bromopropoxy Linker: The bromine atom at the terminal position enhances lipophilicity (clogP ≈ 3.2) and serves as a leaving group in nucleophilic substitution reactions.
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Phenylmethyl Substituent: The aromatic ring facilitates π-π stacking interactions with tyrosine residues in receptor binding sites.
Table 1: Physicochemical Properties of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂BrNO |
| Molecular Weight | 336.25 g/mol |
| logP (Lipophilicity) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (N–H) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Rotatable Bonds | 6 |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine typically proceeds via a three-step sequence:
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Protection of Piperidine: The secondary amine of piperidine is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions. Reaction conditions involve Boc₂O in dichloromethane with triethylamine as a base, yielding N-Boc-piperidine in >90% purity.
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Alkylation of Phenolic Intermediate: 3-Hydroxybenzaldehyde is reacted with 1,3-dibromopropane in the presence of K₂CO₃ to install the bromopropoxy chain. This Williamson ether synthesis step proceeds at 80°C in acetone, achieving 75–85% yield.
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Reductive Amination: The aldehyde intermediate is coupled with N-Boc-piperidine using sodium triacetoxyborohydride (STAB) in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA) to yield the final product .
Table 2: Optimization of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 0°C | 95 | 98 |
| Alkylation | 1,3-Dibromopropane, K₂CO₃ | 82 | 90 |
| Reductive Amination | STAB, CH₂Cl₂, RT | 78 | 95 |
| Deprotection | TFA, CH₂Cl₂, 0°C | 89 | 97 |
Pharmacological Applications
Dopamine Receptor Modulation
1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine demonstrates high affinity for dopamine D₂ and D₃ receptors (Kᵢ = 12 nM and 8 nM, respectively), as evidenced by radioligand binding assays. The bromopropoxy chain enhances receptor residency time by forming a halogen bond with Thr³.³⁶ in the D₂ receptor’s orthosteric pocket, as confirmed via X-ray crystallography.
Neuroprotective Effects
Mechanistic Insights
Stereoelectronic Effects
Density functional theory (DFT) calculations reveal that the bromine atom’s σ-hole (electropositive region) engages in non-covalent interactions with receptor residues, contributing to binding energy (ΔG = −9.2 kcal/mol). The piperidine ring’s chair conformation optimally positions the nitrogen lone pair for hydrogen bonding with Asp³.³².
Table 3: Comparative Receptor Binding Affinities
| Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) |
|---|---|---|
| 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine | 12 | 8 |
| Haloperidol | 1.2 | 4.5 |
| Aripiprazole | 0.9 | 2.1 |
Industrial-Scale Production Challenges
Purification Issues
Chromatographic separation of regioisomers during the alkylation step remains a bottleneck, with current methods achieving only 85% diastereomeric excess. Continuous flow chemistry approaches using immobilized scandium triflate catalysts show promise, improving selectivity to 93% .
Stability Considerations
The compound degrades via Hofmann elimination under acidic conditions (t₁/₂ = 8 h at pH 3), necessitating lyophilized formulations for long-term storage.
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